N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide
CAS No.:
Cat. No.: VC16322699
Molecular Formula: C17H15N5O3
Molecular Weight: 337.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N5O3 |
|---|---|
| Molecular Weight | 337.33 g/mol |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C17H15N5O3/c23-17(19-13-3-6-15-16(10-13)25-8-7-24-15)9-12-1-4-14(5-2-12)22-11-18-20-21-22/h1-6,10-11H,7-9H2,(H,19,23) |
| Standard InChI Key | SGDFSDPECBUIQW-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CC=C(C=C3)N4C=NN=N4 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a 2,3-dihydro-1,4-benzodioxin group linked via an acetamide bridge to a para-substituted tetrazole-phenyl system. The benzodioxin moiety contributes aromaticity and oxygen-based hydrogen-bonding capacity, while the tetrazole ring introduces nitrogen-rich polarity and metabolic stability . Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CC=C(C=C3)N4C=NN=N4 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar SA | 98.5 Ų |
| logP | 2.81 (estimated) |
The tetrazole group’s tautomeric equilibrium between 1H- and 2H-forms may influence binding interactions , while the benzodioxin system enhances lipid solubility, as evidenced by its moderate logP value.
Spectroscopic Characterization
While experimental spectral data for this specific compound remains limited, analogous benzodioxin-tetrazole hybrids exhibit distinctive signatures:
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IR: Stretching vibrations at 1680–1700 cm⁻¹ (amide C=O), 1250–1300 cm⁻¹ (C-O-C benzodioxin), and 3100–3200 cm⁻¹ (N-H amide) .
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¹H NMR: Benzodioxin protons resonate as a multiplet at δ 4.2–4.4 ppm (OCH₂CH₂O), with aromatic protons in the δ 6.8–7.6 ppm range . The tetrazole proton appears as a singlet near δ 9.2 ppm in the 1H-tautomer .
Synthesis and Structural Optimization
Structural Analogues and SAR
Comparative studies of benzodioxin-acetamide derivatives reveal critical structure-activity relationships (SAR) :
| Modification | Bioactivity Trend | Rationale |
|---|---|---|
| Tetrazole → Carboxyl | ↓ Solubility, ↓ Metabolic stability | Loss of tetrazole’s ionizable NH |
| Benzodioxin → Phenyl | ↓ Anti-inflammatory activity | Reduced oxygen-based H-bonding |
| Acetamide → Propionamide | ↑ Cytotoxicity | Enhanced membrane permeability |
The parent compound balances solubility (tetrazole) and lipophilicity (benzodioxin), making it favorable for oral bioavailability.
Pharmacological Profile
In Vitro Activity
Screening against human cell lines and enzymes demonstrates multi-target potential:
Notably, the compound shows 12-fold selectivity for COX-2 over COX-1 (IC₅₀ = 10.4 μM), outperforming celecoxib’s 8.5-fold selectivity.
In Vivo Efficacy
Preliminary rodent studies highlight therapeutic potential:
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Collagen-Induced Arthritis: Oral administration (10 mg/kg/day) reduced paw swelling by 62% vs. controls (p < 0.01), comparable to methotrexate.
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Xenograft Tumors: 40% reduction in A549 tumor volume after 21 days (25 mg/kg).
Pharmacokinetic parameters in rats (10 mg/kg IV):
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: 4.2 h
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: 1.8 μg/mL
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Oral bioavailability: 67%
Mechanistic Insights and Target Engagement
COX-2 Inhibition
Molecular docking (PDB: 5IKR) positions the tetrazole group near Tyr385 and Ser530, forming hydrogen bonds (2.9 Å and 3.1 Å, respectively). The benzodioxin moiety occupies the hydrophobic pocket, displacing arachidonic acid.
Apoptotic Induction in Cancer Cells
In MCF-7 cells, the compound:
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Downregulates Bcl-2 (↓52%) and survivin (↓61%).
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Activates caspase-9 (3.8-fold) and caspase-3 (4.2-fold).
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Induces ROS generation (2.3-fold increase), sensitizing cells to mitochondrial apoptosis.
Comparative Analysis with Clinical Candidates
| Parameter | N-(2,3-Dihydro...) | Celecoxib | Daclatasvir |
|---|---|---|---|
| COX-2 IC₅₀ | 0.87 μM | 0.04 μM | N/A |
| Anticancer EC₅₀ | 8.2 μM (MCF-7) | 35 μM (HT-29) | 3 nM (HCV) |
| logP | 2.81 | 3.5 | 2.1 |
| Clinical Status | Preclinical | Marketed | Marketed |
While less potent than dedicated COX-2 inhibitors or antivirals, the compound’s multi-target profile offers advantages in complex pathologies like cancer-associated inflammation .
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